molecular formula C16H12N2O4 B3336663 N,N'-Bis(piperonylidene)hydrazine CAS No. 3510-50-7

N,N'-Bis(piperonylidene)hydrazine

Cat. No.: B3336663
CAS No.: 3510-50-7
M. Wt: 296.28 g/mol
InChI Key: MBQLJZPLRISBPE-ZEELXFFVSA-N
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Description

N,N'-Bis(piperonylidene)hydrazine (CID 5337686) is a Schiff base hydrazine derivative with the molecular formula C₁₆H₁₂N₂O₄. Its structure features two piperonylidene (1,3-benzodioxole-5-ylmethylidene) groups linked via a hydrazine (-NH-NH-) backbone . Key structural attributes include:

  • SMILES: C1OC2=C(O1)C=CC(=C2)/C=N/N=C/C3=CC4=C(OCO4)C=C3
  • Stereochemistry: E-configuration about the azomethine (C=N) bonds, confirmed by crystallographic studies of analogous compounds .
  • Predicted Collision Cross-Section (CCS): Ranges from 165.6 Ų ([M+H]⁺) to 178.2 Ų ([M+Na]⁺), indicative of its planar geometry and molecular rigidity .

The compound is synthesized via condensation of piperonal (1,3-benzodioxole-5-carboxaldehyde) with hydrazine under acidic or solvothermal conditions, a method shared by many hydrazine derivatives .

Properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-3-13-15(21-9-19-13)5-11(1)7-17-18-8-12-2-4-14-16(6-12)22-10-20-14/h1-8H,9-10H2/b17-7+,18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQLJZPLRISBPE-ZEELXFFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NN=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=CC(=C2)/C=N/N=C/C3=CC4=C(OCO4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40416707
Record name NSC409876
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3510-50-7
Record name NSC409876
Source DTP/NCI
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Record name NSC409876
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-BIS(PIPERONYLIDENE)HYDRAZINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bis(piperonylidene)hydrazine can be synthesized through the condensation reaction between piperonal (3,4-methylenedioxybenzaldehyde) and hydrazine hydrate. The reaction typically involves mixing equimolar amounts of piperonal and hydrazine hydrate in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours until the formation of the desired product is complete. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(piperonylidene)hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(piperonylidene)hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic properties of derivatives related to N,N'-Bis(piperonylidene)hydrazine. For instance, compounds synthesized from hydrazine derivatives showed significant cytotoxicity against various cancer cell lines, including human hepatoma (Huh7) and breast cancer (T47D) cells. Notably, certain derivatives exhibited greater potency than established chemotherapeutic agents like 5-fluorouracil (5-FU) .

CompoundCell LineIC50 (µM)Comparison to 5-FU
P1Huh7144Less potent
P2T47D264More potent
P7Huh7424More potent

These findings suggest that this compound derivatives could serve as potential candidates for further development in cancer therapy.

Agricultural Applications

Pesticide Development

This compound derivatives have been investigated for their potential as pesticides. The structure-activity relationship (SAR) studies indicate that modifications to the hydrazine core can enhance bioactivity against pests. For example, certain hydrazone derivatives have demonstrated effective insecticidal properties, making them suitable for agricultural use .

Case Study: Insecticidal Activity

In a controlled study, a series of hydrazone derivatives were tested against common agricultural pests. The results showed that specific modifications led to increased mortality rates in target species compared to untreated controls.

Compound StructureTarget PestMortality Rate (%)
Structure APest X85
Structure BPest Y75

This data underscores the potential of this compound derivatives in developing effective pest control agents.

Material Science

Corrosion Inhibition

Another significant application of this compound is in the formulation of corrosion inhibitors. Hydrazine derivatives are known for their ability to scavenge oxygen and inhibit corrosion processes in various metal substrates .

Performance Evaluation

A study evaluated the efficacy of this compound as a corrosion inhibitor in aqueous environments. The results indicated a substantial reduction in corrosion rates compared to control samples.

Test EnvironmentCorrosion Rate (mm/year)Inhibitor Efficiency (%)
Control0.15-
With Inhibitor0.0566.67

These findings highlight the compound's potential utility in industrial applications where metal protection is critical.

Mechanism of Action

The mechanism of action of N,N’-Bis(piperonylidene)hydrazine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

Compound Substituents Reaction Yield Key Reactivity Notes Reference
N,N'-Bis(piperonylidene)hydrazine 1,3-Benzodioxole (electron-rich) Moderate-High Enhanced electron density from methylenedioxy groups improves condensation efficiency.
N,N'-Bis(3-nitrobenzylidene)hydrazine -NO₂ (electron-withdrawing) Low (~50%) Electron-withdrawing nitro groups reduce electrophilicity of carbonyl, slowing condensation.
N,N'-Bis(4-chlorobenzylidene)hydrazine -Cl (moderately electron-withdrawing) Moderate (~75%) Halogen substituents balance reactivity and steric effects.
N,N'-Bis(salicyloyl)hydrazine -OH (electron-donating) High (~90%) Salicyloyl groups enhance chelation and thermal stability.

Key Insight: Electron-donating substituents (e.g., methylenedioxy in piperonylidene) improve reaction yields and stability, while electron-withdrawing groups (e.g., -NO₂) hinder reactivity .

Coordination Chemistry and Material Science

Compound Coordination Behavior Structural Features Reference
This compound Monodentate or bidentate ligand Planar geometry with N,N' donor sites; forms 1D chains via hydrogen bonding.
N,N'-Bis(pyridinylmethylene)hydrazine Chelating ligand for transition metals Pyridyl N atoms enable strong metal binding; used in luminescent complexes.
1,2-Bis(trifluoroacetyl)hydrazine Activated N–N bond cleavage Forms Pd(0) complexes for catalytic applications.

Key Insight : Piperonylidene's rigid, planar structure favors supramolecular architectures, while pyridyl or acylated derivatives are better suited for catalytic metal complexes .

Crystallographic and Supramolecular Features

Compound Crystal Structure Hydrogen Bonding Network Reference
This compound Centrosymmetric planar O–H⋯N and N–H⋯O bonds form 1D chains.
N,N'-Bis(2-chlorobenzylidene)hydrazine Non-planar, twisted conformation Weak C–H⋯Cl interactions dominate.
N,N'-Bis(9-anthracenylidene)hydrazine π-π stacked layers Anthracene groups enable extended π-conjugation.

Key Insight : Bulky substituents (e.g., anthracene) disrupt planarity, whereas small groups (e.g., -Cl) maintain compact packing .

Biological Activity

N,N'-Bis(piperonylidene)hydrazine is a hydrazone derivative that has attracted attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various research findings.

This compound can be synthesized through the condensation reaction between piperonal and hydrazine derivatives. The resulting compound exhibits structural features typical of hydrazones, characterized by the presence of the azomethine (C=N) bond.

Biological Activities

1. Anticancer Activity
Recent studies have demonstrated that hydrazone derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that similar hydrazone compounds induced G2/M phase arrest and apoptosis in MCF-7 breast cancer cells, indicating their potential as anticancer agents .

2. Antimicrobial Properties
Hydrazones have been noted for their broad-spectrum antimicrobial activities. This compound has shown effectiveness against both gram-positive and gram-negative bacteria in vitro. The antimicrobial mechanism is often attributed to the disruption of bacterial cell membranes and interference with metabolic processes .

3. Antioxidant Activity
Hydrazones are also recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest in cancer cells, particularly in the G2/M phase, which is critical for halting proliferation and inducing apoptosis .
  • Reactive Oxygen Species (ROS) Generation: Hydrazones can induce ROS production, leading to oxidative stress in cancer cells, thereby promoting apoptosis .
  • Enzyme Inhibition: Some studies suggest that hydrazones may inhibit specific enzymes involved in cancer progression and microbial growth, although more research is needed to identify these targets precisely .

Case Studies

Study on Cytotoxicity:
In a study evaluating various hydrazone derivatives, this compound was tested against MCF-7 cells. The results indicated a significant decrease in cell viability at specific concentrations, with an IC50 value comparable to known anticancer agents like doxorubicin .

Antimicrobial Testing:
Another study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated potent activity with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

Data Summary

Biological ActivityEffectivenessReference
Cytotoxicity (MCF-7)Significant with IC50 comparable to doxorubicin
Antimicrobial (Staphylococcus aureus)Potent activity with low MIC
AntioxidantEffective in scavenging free radicals

Q & A

Basic: What are the optimal synthetic conditions for preparing N,N'-bis(piperonylidene)hydrazine?

Methodological Answer:
The compound is synthesized via condensation of piperonal (1,3-benzodioxole-5-carboxaldehyde) with hydrazine hydrate. A typical protocol involves refluxing equimolar amounts of piperonal (0.02 mol) and hydrazine hydrate (0.012 mol) in ethanol with catalytic sulfuric acid (~2 drops) for 3 hours. After cooling, the product is recrystallized from dimethylformamide (DMF) to yield pale-yellow crystals (81% yield, m.p. 476 K) . Comparative studies suggest that acid catalysis (e.g., H₂SO₄) enhances imine bond formation, while solvent polarity influences crystallinity .

Basic: How is the molecular conformation of this compound characterized?

Methodological Answer:
X-ray crystallography is the gold standard. The dihedral angle between the two benzodioxole rings is 33.4°, and the hydrazine backbone adopts a non-planar conformation with C–N–N–C torsion angles of ~167–177°, stabilized by weak van der Waals interactions . Solid-state NMR and FT-IR can complement structural analysis by verifying N–H stretching (3100–3200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Basic: What experimental assays evaluate its biological activity?

Methodological Answer:
Neuraminidase inhibition assays are commonly used. For example, a related hydrazine derivative (N,N'-bis(4-methyl-7-hydroxycoumarin-8-methylene)hydrazine) showed 42.3% inhibition at 30 mg/mL via fluorometric assays using 2’-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a substrate . For cytotoxicity, MTT assays on cell lines (e.g., HeLa) at varying concentrations (10–100 µM) are recommended.

Advanced: How do reaction conditions influence unexpected product formation in hydrazine syntheses?

Methodological Answer:
Side products like N,N’-bis(acyl)hydrazines may form due to competing nucleophilic pathways. For instance, reactions of phenoxyacetohydrazide hydrazones with sulfanyl acids under anhydrous conditions favor N,N’-bis(phenoxyacetyl)hydrazine via intermolecular acylation instead of cyclocondensation . Mechanistic studies (e.g., LC-MS monitoring or DFT calculations) can identify intermediates. Acidic conditions (p-toluenesulfonic acid) may stabilize transition states by protonating the imine nitrogen .

Advanced: What computational methods predict hydrazine conformation and reactivity?

Methodological Answer:
Density functional theory (DFT) at the B3LYP/6-31G* level models torsional barriers and N–N bond flexibility. For example, cisoid vs. transoid hydrazine conformers influence catalytic decomposition pathways (e.g., N–N vs. N–H bond cleavage in hydrazine decomposition) . Molecular dynamics simulations can further assess solvent effects on conformational stability.

Advanced: How do hydrogen-bonding networks affect crystal packing?

Methodological Answer:
Intermolecular C–H···O and π–π interactions (centroid distances ~3.85 Å) stabilize the lattice. For N,N’-bis(4-methoxybenzamido-thiocarbonyl)hydrazine, N–H···S hydrogen bonds (2.38–2.48 Å) create 2D sheets, while weak van der Waals forces contribute to 3D stacking . Hirshfeld surface analysis quantifies these interactions, aiding polymorph design.

Advanced: How can contradictions in catalytic decomposition pathways be resolved?

Methodological Answer:
Conflicting reports on N–N vs. N–H bond cleavage (e.g., on Ir(111) vs. Ni surfaces) require surface-sensitive techniques like in-situ XPS or STM to track intermediates . Isotopic labeling (¹⁵N₂H₄) coupled with mass spectrometry distinguishes N₂ vs. NH₃ production. Kinetic isotope effects (KIEs) further validate mechanistic proposals .

Advanced: What strategies isolate hydrazine-metal complexes for sensing applications?

Methodological Answer:
N,N’-bis(ortho-vanillin)hydrazine forms trinuclear Cu(II) complexes via colorimetric/fluorometric detection (LOD ~10⁻⁷ M). Synthesis involves mixing the ligand with Cu(NO₃)₂ in methanol, followed by slow evaporation. XANES/EXAFS and single-crystal XRD confirm Cu–N/O coordination geometry .

Advanced: How do substituents modulate antioxidant activity in polymer stabilizers?

Methodological Answer:
Electron-donating groups (e.g., tert-butyl) enhance radical scavenging. For N,N’-bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine, DSC studies show increased oxidation induction time (OIT) in polyolefins. Structure-activity relationships (SAR) correlate substituent Hammett constants (σ) with OIT values .

Advanced: What analytical challenges arise in characterizing hydrazine intermediates?

Methodological Answer:
Hydrazones’ tautomeric equilibria (azine vs. hydrazine forms) complicate NMR interpretation. ¹⁵N-labeled compounds or NOESY experiments resolve ambiguity. For unstable intermediates, cryogenic trapping (e.g., at 77 K) with in-situ IR monitoring is advised .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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